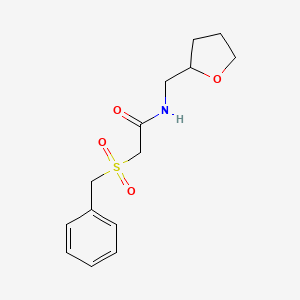
2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide
Descripción general
Descripción
2-(Benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves the inhibition of HDAC. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDAC can lead to increased acetylation of histones, which can result in changes in gene expression and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide has potent inhibitory activity against HDAC. This inhibition can lead to changes in gene expression, which can result in various biochemical and physiological effects. Some of these effects include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has shown anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent inhibitory activity against HDAC. This can make it a useful tool for studying the role of HDAC in various diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of HDAC inhibitors can lead to toxicity in normal cells, highlighting the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Another area of future research is the development of more potent and selective HDAC inhibitors, which can lead to improved therapeutic outcomes with fewer side effects.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has shown potential in scientific research as an inhibitor of HDAC. Its potent inhibitory activity and potential therapeutic effects make it a promising candidate for further research. However, careful dosing and monitoring are necessary due to its potential toxicity. Future research directions include the development of more potent and selective HDAC inhibitors and the exploration of its potential as a therapeutic agent for cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(Benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide has shown potential in scientific research as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been studied for their potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that this compound has significant inhibitory activity against HDAC, making it a promising candidate for further research.
Propiedades
IUPAC Name |
2-benzylsulfonyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(15-9-13-7-4-8-19-13)11-20(17,18)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECKYRZCSJNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B4106704.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4106705.png)
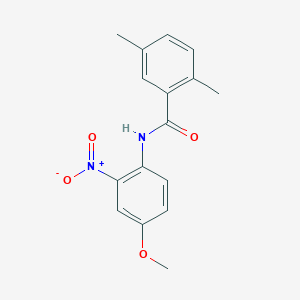
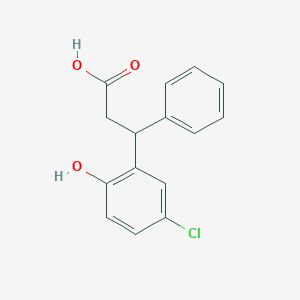
![4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B4106724.png)
![1-(3-{[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4106731.png)
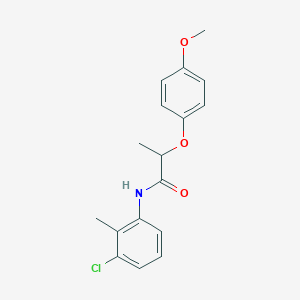
![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)
![4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4106762.png)
![N-{(cyclohexylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3-oxobutanamide](/img/structure/B4106763.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4106793.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4106798.png)
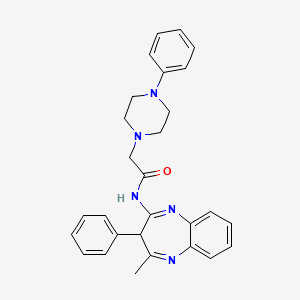
![3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4106815.png)